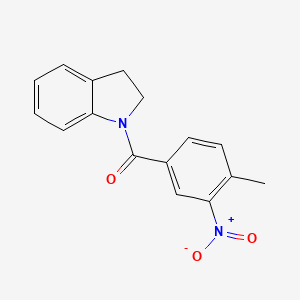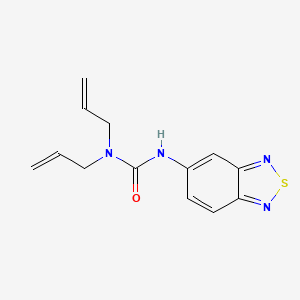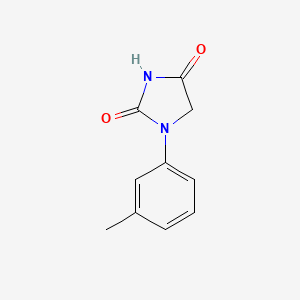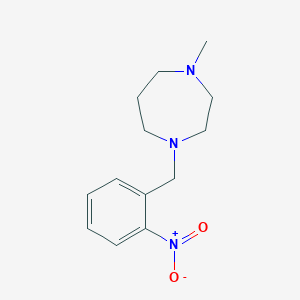
8-nitro-2-phenoxyquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-nitro-2-phenoxyquinoline involves multiple steps, starting from base quinoline compounds. One common approach to synthesizing hydroxyquinoline derivatives is through the Skraup reaction, where o-nitrophenol, o-aminophenol, and glycerol are reacted in the presence of concentrated sulfuric acid under specific conditions (H. Fe, 2014). Additionally, nitration of hydroxyquinoline with dilute nitric acid has been explored as a method to introduce nitro groups into the quinoline ring, yielding compounds such as 5,7-dinitro-8-hydroxyquinoline under certain conditions (T. Urbański & W. Kutkiewicz, 1964).
Molecular Structure Analysis
The molecular structure of 8-nitro-2-phenoxyquinoline has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy. Density functional theory (DFT) has been applied to optimize the structure and analyze the vibrational frequencies, confirming the presence of nitro and hydroxy groups and their influence on the molecule's electronic properties (V. Arjunan et al., 2012).
Chemical Reactions and Properties
8-Nitro-2-phenoxyquinoline participates in various chemical reactions, including those involving its nitro group. The nitro group can undergo reduction reactions, contributing to the compound's reactivity towards nucleophilic substitution and coupling reactions. The presence of the hydroxyquinoline moiety also allows for complexation with metals, leading to the formation of metal-organic frameworks (MOFs) with potential applications in sensing and luminescence (Xiangxiang Zhao et al., 2019).
Aplicaciones Científicas De Investigación
Organic Solid State Reactivity
8-Hydroxyquinoline, a compound structurally related to 8-nitro-2-phenoxyquinoline, shows increased reactivity with nitrophenols in the solid state. This reactivity is influenced by the symmetry and size of the diffusing molecules, with products obtained from solid-state reactions being chemically identical to those from solution reactions (Singh, Singh & Singh, 1999).
Fluorescent Chemosensors
8-Aminoquinoline-based chemosensors, related to 8-nitro-2-phenoxyquinoline, have been synthesized for selective detection of Zn2+ and Al3+ ions. These chemosensors show potential for biological applications, including intracellular detection in human breast cancer cells and providing mechanistic insights into anticancer activity (Ghorai, Pal, Karmakar & Saha, 2020).
Antibacterial Properties
8-Nitrofluoroquinolone derivatives, chemically similar to 8-nitro-2-phenoxyquinoline, have been synthesized and investigated for their antibacterial properties. These compounds show promising activity against both gram-positive and gram-negative bacterial strains (Al-Hiari, Al-Mazari, Shakya, Darwish & Abu-Dahab, 2007).
Spectrophotometric Evaluation
Spectrophotometric methods have been developed using 8-hydroxyquinoline for the evaluation of 4-nitro-2-phenoxyaniline, a compound related to 8-nitro-2-phenoxyquinoline. These methods are precise and have been proposed for detecting impurities in drug formulations (Anilkumar & Bl, 2017).
Antimicrobial Agents
8-Hydroxyquinoline derivatives, including nitroxoline and clioquinol, show potential as novel antimicrobial agents. The structure of 8-hydroxyquinoline has led to increased interest in designing new antimicrobial, anticancer, and anti-Alzheimer agents (Joaquim et al., 2021).
Inhibition of Bacterial Adherence
Nitroxoline, a derivative of 8-hydroxyquinoline, demonstrates an inhibitory effect on bacterial adherence to epithelial cells and solid surfaces. This property is significant in the context of urinary tract infections and the prevention of bacteriuria associated with bladder catheters (Bourlioux et al., 1989).
Excited State Proton Transfer
8-Hydroxy-5-nitroquinoline, related to 8-nitro-2-phenoxyquinoline, has shown excited state proton transfer in its triplet state. This property is relevant for understanding its photosensitivity and role in the treatment of various diseases (Wang et al., 2022).
Mecanismo De Acción
While the specific mechanism of action for 8-nitro-2-phenoxyquinoline is not explicitly mentioned in the retrieved papers, nitroquinoline derivatives have been known to exhibit various biological activities. For instance, nitroxoline, a nitro derivative of 8-hydroxyquinoline, has been found to exhibit antibacterial activity by chelating metal ions vital for bacterial growth . It may also have antitumor activity by inhibiting a protein involved in angiogenesis .
Safety and Hazards
Propiedades
IUPAC Name |
8-nitro-2-phenoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-8-4-5-11-9-10-14(16-15(11)13)20-12-6-2-1-3-7-12/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGWXSUZIYSAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-2-phenoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-1-{1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinyl}-1H-pyrazole](/img/structure/B5615085.png)
![1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane](/img/structure/B5615088.png)



![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615122.png)
![2-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5615129.png)

![N-(3-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5615144.png)

![ethyl 4-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5615172.png)


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclohexylacetamide](/img/structure/B5615188.png)